molecular formula C18H11Cl2FN2O2 B11108075 N'-{(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-fluorobenzohydrazide

N'-{(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-fluorobenzohydrazide

Cat. No.: B11108075
M. Wt: 377.2 g/mol
InChI Key: FGVNFKUFHROSHH-YVNNLAQVSA-N
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Description

N’-{(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-fluorobenzohydrazide is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with a 3,4-dichlorophenyl group and a hydrazide moiety linked to a 4-fluorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-fluorobenzohydrazide typically involves the following steps:

    Formation of the Furan Derivative: The starting material, 3,4-dichlorophenylfuran, is synthesized through the reaction of 3,4-dichlorophenylacetic acid with furan-2-carbaldehyde under acidic conditions.

    Condensation Reaction: The furan derivative is then subjected to a condensation reaction with 4-fluorobenzohydrazide in the presence of a suitable catalyst, such as acetic acid, to form the desired hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the condensation step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may impart biological activity such as antimicrobial or anticancer properties.

    Materials Science: The compound’s structural rigidity and electronic properties make it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism by which N’-{(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-fluorobenzohydrazide exerts its effects depends on its application:

    Biological Activity: If used as a drug, it may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. The presence of the hydrazone linkage and the dichlorophenyl group can facilitate binding to biological targets.

    Materials Science: In electronic applications, the compound’s conjugated system can facilitate charge transfer, making it useful in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Comparison with Similar Compounds

Similar Compounds

    N’-{(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-chlorobenzohydrazide: Similar structure but with a chlorine atom instead of a fluorine atom on the benzene ring.

    N’-{(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-methylbenzohydrazide: Similar structure but with a methyl group instead of a fluorine atom on the benzene ring.

Uniqueness

N’-{(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-fluorobenzohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular hydrazide a promising candidate for further research.

Properties

Molecular Formula

C18H11Cl2FN2O2

Molecular Weight

377.2 g/mol

IUPAC Name

N-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-4-fluorobenzamide

InChI

InChI=1S/C18H11Cl2FN2O2/c19-15-7-3-12(9-16(15)20)17-8-6-14(25-17)10-22-23-18(24)11-1-4-13(21)5-2-11/h1-10H,(H,23,24)/b22-10-

InChI Key

FGVNFKUFHROSHH-YVNNLAQVSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)F

Origin of Product

United States

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